molecular formula C13H13ClN2O3 B1415280 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine CAS No. 1105194-62-4

3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine

Cat. No.: B1415280
CAS No.: 1105194-62-4
M. Wt: 280.7 g/mol
InChI Key: BOXAJPFLNGYDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a 2,3,4-trimethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The 2,3,4-trimethoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with a chlorinating agent, such as phosphorus oxychloride (POCl3), to form the pyridazine ring with a chloro substituent at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazine derivative, while oxidation might produce a pyridazine N-oxide.

Scientific Research Applications

3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-phenylpyridazine: Lacks the methoxy groups, which can affect its reactivity and biological activity.

    3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine: Similar but with fewer methoxy groups, potentially altering its electronic properties and interactions.

    3-Chloro-6-(3,4,5-trimethoxyphenyl)pyridazine: The position of the methoxy groups can influence the compound’s steric and electronic characteristics.

Uniqueness

3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine is unique due to the specific arrangement of the methoxy groups on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(14)16-15-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXAJPFLNGYDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NN=C(C=C2)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250505
Record name 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-62-4
Record name 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.